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molecular formula C14H18O2 B3119548 1-(3-Acetyl-5-t-butyl-phenyl)-ethanone CAS No. 251664-90-1

1-(3-Acetyl-5-t-butyl-phenyl)-ethanone

Cat. No. B3119548
M. Wt: 218.29 g/mol
InChI Key: LDZRZAZSABTQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076336B2

Procedure details

In a 41 three-neck flask with a mechanical stirrer, a solution of 5-tert-butyl-N,N′-dimethoxy-N,N′-dimethylisophthalamide (O5.106; 254 g, 560 mmol) in THF (700 ml) was slowly added dropwise within 2 h to methylmagnesium bromide (3 M in Et2O, 1.49 1, 4.48 mol). The solution was cooled during the addition, such that the temperature was kept between −10° C. and +5° C. On completion of addition, the cooling was removed and the reaction solution was stirred at RT for 16 h. The reaction solution was then added slowly to a cooled mixture of HCl (1 M, 500 ml) and ice. During this hydrolysis, the pH was kept between 3 and 6 by the addition of concentrated HCl. On completion of addition, MtB ether (1 l ) was added. The phases were separated and the aqueous phase was extracted with MtB ether (1×500 ml). The combined organic phases were dried (MgSO4), and the solvent was removed under reduced pressure. The product was obtained as a colorless oil (123 g). LC-MS rt: 1.50 min [M+H]+: 219 (met. a)
Name
5-tert-butyl-N,N′-dimethoxy-N,N′-dimethylisophthalamide
Quantity
254 g
Type
reactant
Reaction Step One
Quantity
4.48 mol
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7](C(N(OC)C)=O)[CH:8]=[C:9]([CH:16]=1)[C:10](N(OC)C)=[O:11])([CH3:4])([CH3:3])[CH3:2].[CH3:23][Mg]Br.Cl.CC[O:29][CH2:30][CH3:31]>C1COCC1>[C:10]([C:9]1[CH:16]=[C:5]([C:1]([CH3:2])([CH3:3])[CH3:4])[CH:6]=[C:7]([C:30](=[O:29])[CH3:31])[CH:8]=1)(=[O:11])[CH3:23]

Inputs

Step One
Name
5-tert-butyl-N,N′-dimethoxy-N,N′-dimethylisophthalamide
Quantity
254 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C(=O)N(C)OC)C1)C(=O)N(C)OC
Name
Quantity
4.48 mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
700 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled during the addition, such that the temperature
CUSTOM
Type
CUSTOM
Details
was kept between −10° C. and +5° C
ADDITION
Type
ADDITION
Details
On completion of addition
CUSTOM
Type
CUSTOM
Details
the cooling was removed
ADDITION
Type
ADDITION
Details
The reaction solution was then added slowly to a cooled mixture of HCl (1 M, 500 ml) and ice
CUSTOM
Type
CUSTOM
Details
During this hydrolysis
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with MtB ether (1×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 123 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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